molecular formula C18H34O B8602173 9-Octadecyn-1-ol CAS No. 2861-49-6

9-Octadecyn-1-ol

Cat. No. B8602173
Key on ui cas rn: 2861-49-6
M. Wt: 266.5 g/mol
InChI Key: UMHNGRQQWSQVNN-UHFFFAOYSA-N
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Patent
US05093536

Procedure details

Oleyl alcohol (9.80 g, 36.5 mmoles, Sigma) was placed in a 25 ml 3-neck roundbottom flask equipped with a thermometer, an overhead mechanical stirrer, and a reflux condenser. The contents of the flask were cooled to 15° C. and bromine (5.83 g, 36.5 mmole) was added slowly with stirring at such a rate as to keep the reaction temperature below 30° C. After addition of the bromine, the reaction was stirred at room temperature for 10 minutes. Polyethylene glycol 300 (1.0 g, Fluka) was added followed by powdered sodium hydroxide (3.65 g, 91.3 mmoles). A large exotherm was noted which brought the reaction temperature to 150° C. The reaction was stirred vigorously with heating to maintain a temperature of 125° C. for 2.5 hours. The reaction was cooled and filtered to remove the solid sodium bromide. The filtered salts were washed with 25 ml of hexanes and the solvent removed. The crude product was kugelrohr distilled (ca. 200° C./ 0.20 torr) to yield 9-octadecyn-l-ol (7.89 g, 81% yield) as a clear colorless liquid which solidified upon standing. 1H NMR (CDCl3): 3.61 (q, 2H), 2.12 (m, 4H), 1.02-1.87 (m, 25H), 0.88 (t, 3H) 13C NMR(CDCl3): 79.94, 79.84, 62.33, 32.48, 31.65, 29.19, 29.04, 28.96, 28.66, 28.61, 25.58, 22.45, 18.52, 13.84.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Polyethylene glycol 300
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
3.65 g
Type
reactant
Reaction Step Five
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].BrBr.[OH-].[Na+]>>[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]#[C:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)O
Step Two
Name
Quantity
5.83 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Polyethylene glycol 300
Quantity
1 g
Type
reactant
Smiles
Step Five
Name
Quantity
3.65 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with stirring at such a rate as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, an overhead mechanical stirrer, and a reflux condenser
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 30° C
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to 150° C
STIRRING
Type
STIRRING
Details
The reaction was stirred vigorously
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of 125° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid sodium bromide
WASH
Type
WASH
Details
The filtered salts were washed with 25 ml of hexanes
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISTILLATION
Type
DISTILLATION
Details
The crude product was kugelrohr distilled (ca. 200° C./ 0.20 torr)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC#CCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.89 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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